N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
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Overview
Description
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound with the empirical formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of an ethyl group, a formyl group, and a methoxyphenoxy group attached to an acetamide backbone. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 4-formyl-2-methoxyphenol with ethylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: N-ethyl-2-(4-carboxy-2-methoxyphenoxy)acetamide.
Reduction: N-ethyl-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: N-ethyl-2-(4-alkoxy-2-methoxyphenoxy)acetamide.
Scientific Research Applications
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The formyl group may play a role in binding to active sites of enzymes or receptors, while the methoxyphenoxy group may influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(4-formylphenoxy)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Contains an ethoxy group instead of an ethyl group, potentially altering its chemical properties.
2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide: Has an additional methoxy group, which may enhance its solubility and interaction with biological targets.
Uniqueness
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKHHYUNIVIVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742116-67-2 |
Source
|
Record name | N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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